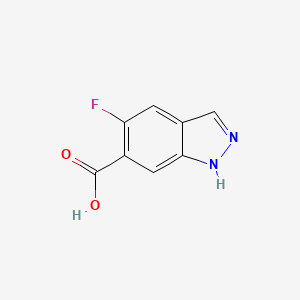

1H-Indazole-6-carboxylic acid, 5-fluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Indazole-6-carboxylic acid, 5-fluoro- is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 1H-Indazole-6-carboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 1H-Indazole-6-carboxylic acid, 5-fluoro-.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indazole-6-carboxylic acid, 5-fluoro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role as an Intermediate:

1H-Indazole-6-carboxylic acid, 5-fluoro- is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a critical role in developing anti-inflammatory and analgesic drugs. For instance, its derivatives have been explored for their potential to inhibit specific enzymes involved in inflammatory pathways, making them candidates for drug development aimed at treating chronic pain conditions .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on 1H-indazole-6-carboxylic acid derivatives. These compounds demonstrated promising activity against COX-2, an enzyme linked to inflammation and pain. The study highlighted the compound's potential in designing selective COX-2 inhibitors .

Biochemical Research

Enzyme Inhibition Studies:

This compound is instrumental in biochemical research focused on enzyme inhibition and receptor binding studies. Its ability to interact with biological molecules aids researchers in understanding complex biochemical pathways and developing targeted therapies.

Case Study:

A research article detailed the use of 1H-indazole-6-carboxylic acid in studying its binding affinity to various receptors. The findings indicated that modifications to the carboxylic acid group significantly influenced binding efficiency, providing insights into designing more effective receptor antagonists .

Material Science

Advanced Material Development:

The unique chemical properties of 1H-indazole-6-carboxylic acid allow it to be explored in material science for creating advanced materials such as polymers and coatings. Its structural characteristics enable it to act as a building block for novel materials with enhanced properties.

Data Table: Properties of Indazole-Based Materials

| Material Type | Properties | Applications |

|---|---|---|

| Coordination Polymers | High thermal stability, photoluminescence | Sensors, light-emitting devices |

| Polymers | Biocompatibility, mechanical strength | Biomedical applications |

| Coatings | Chemical resistance, durability | Protective coatings |

Agricultural Chemistry

Agrochemical Formulations:

In agricultural chemistry, 1H-indazole-6-carboxylic acid is being investigated for its potential use in formulating agrochemicals. It contributes to developing effective herbicides and fungicides aimed at enhancing crop protection.

Case Study:

A study evaluated the efficacy of formulations containing 1H-indazole-6-carboxylic acid against common agricultural pests. Results showed that these formulations significantly reduced pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Diagnostic Tools

Development of Diagnostic Agents:

Researchers are exploring the use of this compound in developing diagnostic agents that can enhance medical imaging techniques. Its properties may improve the accuracy of disease detection through advanced imaging modalities.

Case Study:

In a recent publication, the synthesis of a new imaging agent based on 1H-indazole-6-carboxylic acid was reported. The agent demonstrated improved contrast in MRI scans, suggesting its potential utility in clinical diagnostics .

Mécanisme D'action

The mechanism of action of 1H-Indazole-6-carboxylic acid, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins by modulating its lipophilicity and electronic properties . This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

1H-Indazole-5-carboxylic acid: Another indazole derivative with similar structural features but without the fluorine substitution.

1H-Indazole-3-carboxylic acid: Differing in the position of the carboxylic acid group, this compound exhibits different chemical and biological properties.

5-Fluoroindole: A fluorinated indole derivative with distinct biological activities compared to indazole derivatives.

Uniqueness: 1H-Indazole-6-carboxylic acid, 5-fluoro- is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable molecule for various applications .

Activité Biologique

1H-Indazole-6-carboxylic acid, 5-fluoro- is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Indazole Compounds

Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. The presence of different substituents on the indazole scaffold can significantly influence the biological properties of these compounds. Specifically, the fluorine atom at the 5-position of 1H-Indazole-6-carboxylic acid enhances its lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of 1H-Indazole-6-carboxylic acid, 5-fluoro- is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial in treating diseases where these enzymes play a role. For instance, it exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs) with reported IC50 values ranging from low nanomolar to micromolar concentrations .

- Cell Signaling Modulation : By binding to specific receptors or proteins within cells, this compound can modulate signaling pathways that are often dysregulated in diseases such as cancer and inflammation .

Biological Activities

1H-Indazole-6-carboxylic acid, 5-fluoro- has demonstrated several important biological activities:

- Anticancer Activity : Research indicates that this compound can delay tumor growth in xenograft models. For example, it was noted for its ability to inhibit the proliferation of cancer cell lines with IC50 values indicating potent activity .

- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent, showing promise in reducing inflammation markers in various experimental models.

- Antimicrobial Effects : Preliminary studies suggest that indazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of 1H-Indazole-6-carboxylic acid, 5-fluoro-. Below are summarized findings from notable research:

Comparative Analysis

The unique characteristics of 1H-Indazole-6-carboxylic acid, 5-fluoro-, particularly its fluorine substitution, allow it to be compared favorably against other indazole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1H-Indazole-6-carboxylic acid (no fluorine) | Lacks fluorine; potentially lower binding affinity | Variable activity compared to fluorinated derivative |

| 5-Fluoroindole | Different scaffold; distinct activities due to structural differences | Varies significantly from indazole derivatives in biological effects |

Propriétés

IUPAC Name |

5-fluoro-1H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKRLGFMHAYIKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.